molecular formula C16H24N2O3S2 B2819312 Ethyl 4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate CAS No. 1421477-14-6

Ethyl 4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2819312
CAS No.: 1421477-14-6
M. Wt: 356.5
InChI Key: BVLOJYYVNKPJPJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H24N2O3S2 and its molecular weight is 356.5. The purity is usually 95%.
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Biological Activity

Ethyl 4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate, a compound featuring a thiazole moiety, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound's structure includes a piperidine ring, a thiazole group, and an oxobutanoate moiety, which contribute to its biological activity. The presence of the thiazole ring is particularly noteworthy as it has been associated with numerous pharmacological effects.

Structural Formula

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing thiazole and piperidine structures. For instance:

  • Antibacterial Effects : Research indicates that derivatives of thiazole exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In particular, compounds with the piperidine moiety have shown enhanced efficacy compared to standard antibiotics .
  • Mechanism of Action : The antimicrobial action is often attributed to the inhibition of key bacterial enzymes involved in cell wall synthesis and metabolic processes. For example, some derivatives have been shown to inhibit the synthesis of lipoteichoic acid (LTA), crucial for Gram-positive bacteria's growth and virulence .

2. Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties:

  • In Vivo Studies : In animal models, compounds similar to this compound) have demonstrated significant reductions in inflammatory markers. This suggests potential applications in treating inflammatory diseases .

3. Anticancer Potential

Emerging research points towards anticancer activity:

  • Cell Line Studies : Preliminary studies on cancer cell lines have indicated that compounds with similar structural features can induce apoptosis in cancer cells. This effect is believed to be mediated through the activation of specific apoptotic pathways .

4. Neuroprotective Effects

Recent investigations suggest that this compound may exhibit neuroprotective properties:

  • Mechanisms : The neuroprotective effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus, E. coli ,
Anti-inflammatoryReduces inflammatory markers in vivo
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveModulates neurotransmitter systems ,

Notable Research Findings

  • Dhumal et al. (2016) reported that thiazole-piperidine hybrids exhibited strong antibacterial activity against both active and dormant states of Mycobacterium bovis BCG.
  • Desai et al. (2018) highlighted that certain derivatives showed enhanced activity against Gram-positive bacteria compared to gentamicin, indicating their potential as alternative therapeutic agents.
  • Farag et al. (2022) explored the anticonvulsant properties of thiazole compounds, noting significant activity in models of induced seizures.

Properties

IUPAC Name

ethyl 4-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S2/c1-3-21-15(20)5-4-14(19)18-8-6-13(7-9-18)11-23-16-17-12(2)10-22-16/h10,13H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLOJYYVNKPJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)CSC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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